molecular formula C19H28O4 B13861136 n-Pentyl 3-Methyl-2-pentyl Phthalate

n-Pentyl 3-Methyl-2-pentyl Phthalate

Cat. No.: B13861136
M. Wt: 320.4 g/mol
InChI Key: QCVVHVRKVMXOGS-UHFFFAOYSA-N
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Description

n-Pentyl 3-Methyl-2-pentyl Phthalate is a phthalate ester, a class of compounds widely used as plasticizers to enhance the flexibility and durability of polymeric materials. The molecular formula of this compound is C19H28O4, and it has a molecular weight of 320.42 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Properties

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-O-(3-methylpentan-2-yl) 1-O-pentyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C19H28O4/c1-5-7-10-13-22-18(20)16-11-8-9-12-17(16)19(21)23-15(4)14(3)6-2/h8-9,11-12,14-15H,5-7,10,13H2,1-4H3

InChI Key

QCVVHVRKVMXOGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)C(C)CC

Origin of Product

United States

Preparation Methods

Esterification Synthesis Route

The primary and most established method for preparing n-Pentyl 3-Methyl-2-pentyl Phthalate is through the esterification of phthalic acid (or phthalic anhydride) with the corresponding alcohols—n-pentanol and 3-methyl-2-pentanol. This process involves the following key steps:

  • Reactants: Phthalic acid or anhydride, n-pentanol, and 3-methyl-2-pentanol.
  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are typically employed to promote ester bond formation.
  • Reaction Conditions: The mixture is heated under reflux, generally in the temperature range of 110–130°C, to drive the esterification forward.
  • Molar Ratios: A molar ratio of approximately 1:2.2 (phthalic anhydride to total alcohol) is often used to ensure complete esterification.
  • Purification: After reaction completion, the product is purified by fractional distillation or column chromatography to achieve high purity (>98%).

This method is widely used both in laboratory and industrial settings due to its reliability and scalability. Industrial production involves controlled temperature and pressure in reactors, followed by purification steps such as distillation to isolate the desired phthalate ester.

Catalysts and Their Influence

Catalysts play a crucial role in the efficiency and selectivity of the esterification reaction:

  • Acid Catalysts: Sulfuric acid and p-toluenesulfonic acid are common, providing protonation to activate the carboxyl group of phthalic acid.
  • Titanate Catalysts: In industrial processes, tetra-alkyl titanates such as tetra-n-butyl titanate or tetra-iso-octyl titanate are preferred. These catalysts enhance reaction rates and can improve product quality by reducing side reactions.

Reaction Mechanism Overview

The esterification mechanism involves protonation of the carboxyl group of phthalic acid, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and elimination of water to form the ester linkage. The acid catalyst facilitates proton transfer steps, increasing reaction speed.

Alternative Reactions and Modifications

Though esterification is the primary preparation route, this compound can also undergo:

  • Oxidation: Using strong oxidizers like potassium permanganate or chromium trioxide to convert alkyl chains into carboxylic acids or ketones.
  • Reduction: With agents such as lithium aluminum hydride or sodium borohydride to reduce ester groups to alcohols or alkanes.
  • Substitution: Nucleophilic substitution reactions where the ester group is replaced by other nucleophiles (amines, alcohols) under catalytic or basic conditions.

These reactions are more relevant for chemical modification or degradation studies rather than primary synthesis.

Analytical Data and Research Outcomes

Analytical Techniques for Characterization

Sample Preparation for Analysis

For environmental or biological samples, extraction methods involve:

  • Liquid-liquid extraction using solvents like methylene chloride/acetone (1:1) or hexane/acetone (1:1).
  • Maintaining pH between 5 and 7 to minimize hydrolysis of phthalates.
  • Cleanup steps such as gel permeation chromatography to remove lipids and waxes.
  • Use of membrane filtration for aqueous samples.

Research on Stability and Hydrolysis

Phthalate esters, including this compound, are known to hydrolyze under acidic (pH <5) or basic conditions (pH >7), with hydrolysis rates increasing with extreme pH and longer exposure times. This impacts storage and handling during synthesis and analysis.

Data Table: Typical Esterification Conditions and Outcomes

Parameter Typical Range/Value Effect on Yield/Purity
Temperature 110–130°C Higher temperature increases rate but may cause side reactions if too high
Catalyst Sulfuric acid, p-toluenesulfonic acid, tetra-alkyl titanates Catalysts accelerate reaction; titanates preferred industrially for selectivity
Molar Ratio (Phthalic acid : Alcohol) 1 : 2.2 Excess alcohol drives reaction to completion
Reaction Time 4–8 hours Longer time improves conversion but risks degradation
Purification Method Fractional distillation, column chromatography Essential for >98% purity
Solvent None or inert solvents as needed Solvent-free preferred industrially for environmental reasons

Summary of Research Outcomes

  • The esterification method yields high-purity this compound with optimized conditions involving acid catalysis and controlled reflux.
  • Titanate catalysts improve industrial synthesis efficiency and product quality.
  • Analytical methods such as GC-MS, HPLC, and NMR are critical for confirming compound identity and purity.
  • Stability considerations require neutral pH conditions during extraction and storage to prevent hydrolysis.
  • Oxidation, reduction, and substitution reactions are secondary pathways used for compound modification or degradation studies rather than primary synthesis.

This comprehensive understanding of preparation methods and analytical characterization supports the reliable production and study of this compound for research and industrial applications.

Scientific Research Applications

n-Pentyl 3-Methyl-2-pentyl Phthalate is primarily used in scientific research, particularly in the fields of chemistry and environmental science. It is often employed as a model compound to study the behavior and degradation of phthalate esters in the environment. Additionally, it is used in the development of analytical methods for detecting and quantifying phthalates in various matrices, including food, water, and biological samples .

Mechanism of Action

The mechanism of action of n-Pentyl 3-Methyl-2-pentyl Phthalate involves its interaction with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors. These receptors play a crucial role in regulating lipid metabolism and energy homeostasis. By binding to PPARs, this compound can modulate the expression of genes involved in these metabolic pathways, leading to various physiological effects .

Comparison with Similar Compounds

  • Diethyl Phthalate
  • Dibutyl Phthalate
  • Diisobutyl Phthalate
  • Di-n-octyl Phthalate

Comparison: n-Pentyl 3-Methyl-2-pentyl Phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties compared to other phthalates. For instance, its branched structure may influence its solubility, volatility, and interaction with biological systems. This uniqueness makes it a valuable compound for studying the structure-activity relationships of phthalate esters .

Q & A

Q. What strategies mitigate interference from co-eluting compounds in chromatographic analysis of phthalates?

  • Methodological Answer : Optimize HPLC mobile phase gradients (e.g., acetonitrile:water 70:30 to 95:5 over 20 min) and use MS/MS selective reaction monitoring (SRM) for specificity. For GC, employ heart-cutting 2D-GC to separate co-eluting plasticizers like DEHP .

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